molecular formula C23H20O10 B12320897 3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid

3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid

Cat. No.: B12320897
M. Wt: 456.4 g/mol
InChI Key: QTFLEEJQZRBOAR-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid: is a complex organic compound that belongs to the class of flavonoid derivatives. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromene moiety. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a phenolic compound and an appropriate aldehyde under acidic conditions.

    Functionalization: The hydroxyl groups and carboxylic acid moiety are introduced through selective hydroxylation and carboxylation reactions. These steps often require the use of specific catalysts and reagents to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress. The chromene moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trihydroxybenzoic acid: Known for its antioxidant properties.

    3,4,5-Trihydroxycinnamic acid: Studied for its anti-inflammatory effects.

    3,4,5-Trihydroxyflavone: Investigated for its potential anticancer activity.

Uniqueness: : 3,4,5-Trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid is unique due to its combination of a chromene core with multiple hydroxyl groups and a carboxylic acid moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H20O10

Molecular Weight

456.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)

InChI Key

QTFLEEJQZRBOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Origin of Product

United States

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